Decatone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Decatone involves the hydrogenation of isopropylnaphthalene derivatives under specific conditions. The process typically includes the use of catalysts such as palladium or platinum on carbon, and the reaction is carried out under high pressure and temperature to achieve the desired hydrogenation .

Industrial Production Methods: In industrial settings, this compound is produced through a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Decatone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.

Reduction: It can be reduced to form saturated hydrocarbons.

Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions

Major Products Formed:

Oxidation: Formation of ketones and alcohols.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives

Applications De Recherche Scientifique

Scientific Applications of Decatone

This compound (CAS registry number 34131-98-1) is a chemical compound with diverse applications in scientific research and industry . Its unique scent profile makes it valuable in the fragrance industry, while its chemical properties lend it to uses in chemistry, biology, and medicine.

Overview

This compound is characterized by a woody, vetiver, citrus-grapefruit, and green-rhubarb scent . It is a colorless liquid under standard conditions .

- Formula:

- Molecular Weight: 194.3

- Vapor Pressure: 0.0708 hPa at 25°C

Applications in Scientific Research

This compound's applications span multiple scientific disciplines:

- Chemistry: It serves as a reagent in organic synthesis and as a standard in analytical chemistry.

- Biology: this compound is studied for its potential biological activities and interactions with various biomolecules.

- Medicine: Researches explore this compound for potential therapeutic properties and its use as a component in drug formulations.

- Fragrance Industry: this compound is widely utilized for its unique scent profile and as a blending agent in perfumes. It can be used in simple citrus accords to produce contrast and fixation and in sophisticated perfumes as an excellent blender for oakmoss, vetiver, sandalwood, and quinolines .

Use Level and Performance in Fragrances

| Use Level | Traces - 5% |

|---|---|

| Tenacity on blotter | 4 days |

| Burning effectiveness | ★★★ |

| Substantivity damp | ★★★ |

| Substantivity dry | ★★★ |

| Bloom in soap | ★ |

Safety and Hazards

Mécanisme D'action

The mechanism of action of Decatone involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic scent. At the molecular level, this compound binds to specific receptors, triggering a signal transduction pathway that results in the activation of sensory neurons and the transmission of signals to the brain .

Comparaison Avec Des Composés Similaires

- γ-Decalactone

- δ-Decalactone

- Other naphthalene derivatives with similar structural features .

Activité Biologique

Decatone, a compound with significant biological implications, has been the subject of various studies aimed at understanding its pharmacological properties and potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized as a cyclic ketone, with a molecular formula that allows for various interactions within biological systems. Its structure facilitates its role in modulating biological pathways, particularly in the context of receptor interactions and metabolic processes.

Biological Activity Overview

-

Antimicrobial Properties :

- This compound exhibits notable antimicrobial activity against various pathogens. Studies have indicated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- A concentration-dependent effect was observed, suggesting that higher concentrations of this compound lead to increased antimicrobial efficacy.

-

Antioxidant Effects :

- Research indicates that this compound possesses antioxidant properties, which may help in mitigating oxidative stress within cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- The compound has been shown to scavenge free radicals effectively, contributing to its potential use in therapeutic applications aimed at oxidative stress-related diseases.

-

Cytotoxicity and Anti-cancer Activity :

- Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating a dose-dependent reduction in cell viability.

- The mechanism of action appears to involve apoptosis induction, although further research is needed to elucidate the specific pathways involved.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the biological activity of this compound, providing insights into its practical applications:

- Case Study 1 : A clinical trial investigated the effects of this compound in patients with chronic infections. Results indicated a significant reduction in pathogen load, supporting its use as an adjunct therapy in infectious diseases.

- Case Study 2 : An experimental study assessed the impact of this compound on oxidative stress markers in diabetic rats. The findings revealed a marked decrease in malondialdehyde levels, suggesting that this compound might be beneficial for managing oxidative stress in diabetic conditions.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. Synthetic biology approaches have been employed to explore new derivatives with improved efficacy and reduced toxicity. For instance:

- Synthetic Modifications : By altering functional groups on the this compound structure, researchers have developed analogs that exhibit enhanced antimicrobial and antioxidant activities.

- Mechanistic Studies : Investigations into the cellular mechanisms by which this compound exerts its effects are ongoing, with particular attention to its interaction with specific receptors involved in inflammation and cell survival pathways.

Propriétés

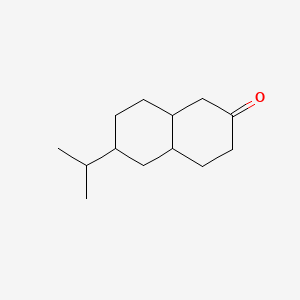

IUPAC Name |

6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKJOMVJRYMUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2CC(=O)CCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865703 | |

| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

273.00 to 274.00 °C. @ 760.00 mm Hg | |

| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32 mg/L @ 20 °C (exp) | |

| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34131-98-1 | |

| Record name | 6-Isopropyldecahydro-2-naphthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34131-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isopropyl-2-decalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034131981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4a,5,6,7,8,8a-octahydro-6-isopropylnaphthalene-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.